Cas no 403716-64-3 (Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate)
![Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate structure](https://ja.kuujia.com/scimg/cas/403716-64-3x500.png)
Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate 化学的及び物理的性質
名前と識別子
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- Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate
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- インチ: 1S/C11H12N2O3S/c1-6-7(2)17-10-9(6)11(15)13(5-12-10)4-8(14)16-3/h5H,4H2,1-3H3
- InChIKey: DGVNQJDBEYVYHF-UHFFFAOYSA-N
- SMILES: S1C(C)=C(C)C2C(N(C=NC1=2)CC(=O)OC)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 372
- トポロジー分子極性表面積: 87.2
- XLogP3: 1.6
Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM287953-10g |
Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate |
403716-64-3 | 97% | 10g |
$1127 | 2021-08-18 | |
Chemenu | CM287953-5g |
Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate |
403716-64-3 | 97% | 5g |
$823 | 2021-08-18 | |
Chemenu | CM287953-10g |
Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate |
403716-64-3 | 97% | 10g |
$*** | 2023-03-30 | |
Chemenu | CM287953-5g |
Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate |
403716-64-3 | 97% | 5g |
$*** | 2023-03-30 | |
Chemenu | CM287953-1g |
Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate |
403716-64-3 | 97% | 1g |
$313 | 2021-08-18 | |
Chemenu | CM287953-1g |
Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate |
403716-64-3 | 97% | 1g |
$*** | 2023-03-30 |
Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate 関連文献
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetateに関する追加情報
Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate (CAS No. 403716-64-3): An Overview
Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate (CAS No. 403716-64-3) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of thienopyrimidines, which are known for their diverse pharmacological properties, including antiviral, anticancer, and anti-inflammatory effects.
The structure of Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate is characterized by a thienopyrimidine core with methyl substitutions at the 5 and 6 positions and an acetate ester group attached to the 2-position. This specific arrangement of functional groups contributes to its high chemical stability and solubility, making it an attractive candidate for various pharmaceutical applications.
Recent studies have highlighted the potential of Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate in the treatment of various diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibited potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The researchers found that the compound effectively inhibited viral replication by interfering with key viral enzymes, thereby reducing viral load and mitigating disease severity.
In addition to its antiviral properties, Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate has shown promise in cancer research. A preclinical study conducted by a team of researchers at the National Cancer Institute demonstrated that the compound selectively induced apoptosis in various cancer cell lines while sparing normal cells. The mechanism of action was attributed to its ability to disrupt cellular signaling pathways involved in cell proliferation and survival.
The anti-inflammatory effects of Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate have also been investigated. A study published in the Journal of Inflammation Research in 2020 reported that the compound significantly reduced inflammation in animal models of inflammatory diseases such as arthritis and colitis. The researchers found that it inhibited the production of pro-inflammatory cytokines and chemokines by modulating the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.
The pharmacokinetic properties of Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate have been extensively studied to optimize its therapeutic potential. Preclinical data indicate that the compound has favorable oral bioavailability and a long half-life, which are desirable attributes for a drug candidate. Additionally, it has been shown to exhibit low toxicity in both in vitro and in vivo models, further supporting its safety profile.
Despite these promising findings, further research is needed to fully elucidate the mechanisms underlying the biological activities of Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate. Ongoing clinical trials are currently evaluating its efficacy and safety in human subjects for various indications. These trials will provide valuable insights into its therapeutic potential and help guide future drug development efforts.
In conclusion, Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate (CAS No. 403716-64-3) is a promising compound with a wide range of potential applications in medicine. Its unique structural features and diverse biological activities make it an exciting area of research for scientists and clinicians alike. As more data become available from ongoing studies and clinical trials, it is likely that this compound will play an increasingly important role in the development of new therapeutic strategies for various diseases.
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